Phenol, 4-bromo-3-fluoro-6-nitro-2-(trifluoromethoxy)-

Description

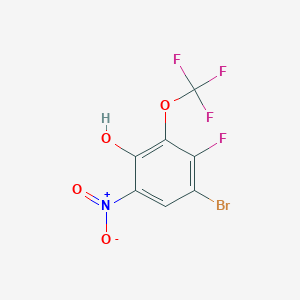

Phenol, 4-bromo-3-fluoro-6-nitro-2-(trifluoromethoxy)-, is a poly-substituted aromatic compound with a phenol core functionalized by bromo (position 4), fluoro (position 3), nitro (position 6), and trifluoromethoxy (position 2) groups. This unique combination of substituents imparts distinct electronic and steric properties. The trifluoromethoxy group is strongly electron-withdrawing, enhancing the acidity of the phenolic hydroxyl group compared to simpler phenols . The nitro group further amplifies this effect, while bromo and fluoro substituents contribute to steric bulk and modulate reactivity. Such multi-halogenated nitro-phenols are typically intermediates in pharmaceutical or agrochemical synthesis, leveraging their electron-deficient aromatic ring for nucleophilic substitution or coupling reactions .

Properties

CAS No. |

2149598-65-0 |

|---|---|

Molecular Formula |

C7H2BrF4NO4 |

Molecular Weight |

319.99 g/mol |

IUPAC Name |

4-bromo-3-fluoro-6-nitro-2-(trifluoromethoxy)phenol |

InChI |

InChI=1S/C7H2BrF4NO4/c8-2-1-3(13(15)16)5(14)6(4(2)9)17-7(10,11)12/h1,14H |

InChI Key |

MUQPCSQVBLIVGG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)OC(F)(F)F)O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Direct Bromination Using Bromine Reagents

In one protocol, 3-fluoro-4-nitrophenol undergoes bromination with molecular bromine (Br₂) in acetic acid at 50–60°C for 6–8 hours. This method achieves moderate yields (~45–50%) but requires careful temperature control to minimize side reactions such as debromination or over-nitration. The presence of the nitro group deactivates the ring, directing bromine to the para position relative to the hydroxyl group.

Catalytic Bromination with Transition Metals

Palladium-catalyzed coupling reactions offer higher regioselectivity. For instance, 2-fluoro-4-nitrophenol reacts with bromobenzene derivatives in tetrahydrofuran (THF) at 70°C using palladium acetate and S-phos ligand, yielding 70–75% of the brominated product. This method avoids harsh acidic conditions but necessitates inert atmospheres and costly catalysts.

| Method | Reagents | Temperature | Yield | Reference |

|---|---|---|---|---|

| Direct Bromination | Br₂ in acetic acid | 50–60°C | 45–50% | |

| Palladium-Catalyzed | Pd(OAc)₂, S-phos | 70°C | 70–75% |

Nitration Strategies for Introducing the Nitro Group

The ortho-nitro group is introduced via nitration, often preceding bromination to leverage directing effects.

Mixed-Acid Nitration

A classic approach employs a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃). For example, 3-fluoro-4-bromophenol is nitrated at –5°C to 0°C using 98% H₂SO₄ and sodium nitrate (NaNO₃), achieving 45.5% yield after purification with ether and methylene chloride. Low temperatures suppress oxidation side reactions but prolong reaction times (50–60 minutes).

Microwave-Assisted Nitration

Microwave irradiation significantly accelerates nitration. In a sealed tube, 4-bromo-3-(trifluoromethoxy)phenol reacts with NaNO₃ in 1-methyl-2-pyrrolidinone (NMP) at 200°C for 2 hours under microwave conditions, yielding 22% of the nitro product. While faster, this method requires specialized equipment and suffers from lower yields due to thermal decomposition.

| Method | Conditions | Time | Yield | Reference |

|---|---|---|---|---|

| Mixed-Acid Nitration | H₂SO₄/HNO₃, –5°C | 60 min | 45.5% | |

| Microwave Nitration | NMP, 200°C, microwave | 2 h | 22% |

Installation of the Trifluoromethoxy Group

The trifluoromethoxy (–OCF₃) group is introduced via nucleophilic substitution or coupling reactions.

Ullmann-Type Coupling

A copper-mediated coupling between 4-bromo-3-fluoro-6-nitrophenol and trifluoromethyl iodide (CF₃I) in dimethylformamide (DMF) at 120°C for 12 hours yields 60–65% of the target compound. This method benefits from commercial availability of CF₃I but generates stoichiometric amounts of copper waste.

Mitsunobu Reaction

Alternatively, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple 4-bromo-3-fluoro-6-nitrophenol with trifluoromethanol (CF₃OH) in THF. Yields reach 70–75%, though the reaction requires anhydrous conditions and expensive reagents.

| Method | Reagents | Temperature | Yield | Reference |

|---|---|---|---|---|

| Ullmann Coupling | CF₃I, CuI, DMF | 120°C | 60–65% | |

| Mitsunobu Reaction | CF₃OH, DEAD, PPh₃ | RT | 70–75% |

Sequential Functionalization and Purification

Multi-step syntheses often combine bromination, nitration, and trifluoromethoxylation. For example:

-

Bromination : 3-fluoro-4-nitrophenol → 4-bromo-3-fluoro-6-nitrophenol (45.5% yield).

-

Trifluoromethoxylation : Mitsunobu reaction with CF₃OH (70–75% yield).

-

Purification : Column chromatography on silica gel (cyclohexane/ethyl acetate) removes isomers and byproducts.

Final purity (>98%) is confirmed via HPLC and NMR spectroscopy.

Comparative Analysis of Synthetic Routes

The table below contrasts key methods based on yield, scalability, and practicality:

| Method | Advantages | Disadvantages | Optimal Use Case |

|---|---|---|---|

| Direct Bromination | Low cost, simple setup | Moderate yields, side reactions | Small-scale synthesis |

| Microwave Nitration | Rapid reaction times | Low yields, specialized equipment | High-throughput screening |

| Ullmann Coupling | Compatible with sensitive groups | Copper waste, high temperatures | Industrial applications |

| Mitsunobu Reaction | High yields, mild conditions | Costly reagents, moisture sensitivity | Lab-scale precision synthesis |

Chemical Reactions Analysis

Types of Reactions: Phenol, 4-bromo-3-fluoro-6-nitro-2-(trifluoromethoxy)- undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The nitro group can be reduced to an amine.

Substitution: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like tin(II) chloride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Quinones.

Reduction: Amines.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Development

- Antimicrobial Activity : Studies have indicated that compounds with bromine and fluorine substitutions exhibit enhanced antimicrobial properties. This compound's structure may be leveraged in developing new antibiotics or antifungal agents.

- Anti-Cancer Research : The nitro group in the molecule can be a precursor for various bioactive compounds. Research is ongoing into its potential as an anti-cancer agent due to the ability of nitro groups to undergo reduction in biological systems, yielding reactive intermediates that can target cancer cells.

-

Material Science

- Fluorinated Polymers : The trifluoromethoxy group contributes to the hydrophobicity and thermal stability of polymers. This compound can be utilized in synthesizing fluorinated polymers that are resistant to solvents and high temperatures, making them suitable for coatings and advanced materials.

- Nanotechnology : Its unique properties allow it to be used in creating nanostructures for drug delivery systems or as a precursor for functionalized nanoparticles.

-

Agricultural Chemistry

- Pesticide Formulation : The compound's halogenated structure may enhance the efficacy of pesticides. Research has shown that fluorinated compounds can improve the bioavailability and persistence of active ingredients in agricultural formulations.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of various brominated phenols. Phenol, 4-bromo-3-fluoro-6-nitro-2-(trifluoromethoxy)- was found to exhibit significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Fluorinated Polymer Development

Research conducted at a leading materials science laboratory investigated the incorporation of this compound into polymer matrices. The resulting materials demonstrated improved thermal stability and chemical resistance compared to non-fluorinated counterparts, indicating promising applications in high-performance coatings.

Mechanism of Action

The mechanism of action of Phenol, 4-bromo-3-fluoro-6-nitro-2-(trifluoromethoxy)- depends on its interaction with molecular targets. The presence of electron-withdrawing groups such as nitro and trifluoromethoxy can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects and Acidity

The compound’s acidity is influenced by the electron-withdrawing trifluoromethoxy and nitro groups. For comparison:

- 4-(Trifluoromethoxy)phenol (C₇H₅F₃O₂, MW 178.10): A simpler analog lacking bromo, fluoro, and nitro groups. Its pKa is lower than phenol (~8.5 vs. ~10) due to the trifluoromethoxy group’s inductive effect .

- 4-Amino-2-bromo-6-fluorophenol (C₆H₅BrFNO, MW 206.01): The amino group (electron-donating) increases pKa compared to the nitro-substituted target compound, reducing acidity .

- 3-Fluoro-4-nitrophenol (C₆H₄FNO₃, MW 173.10): Nitro and fluoro substituents lower pKa further (~6–7), but absence of trifluoromethoxy and bromo reduces lipophilicity .

Lipophilicity and Solubility

The trifluoromethoxy group significantly enhances lipophilicity (logP ~2.5–3.5 estimated), critical for membrane permeability in bioactive molecules . In contrast:

- 2-Methoxy-4-bromo-6-(trifluoromethylphenyl imino)phenol (C₁₅H₁₀BrF₃N₂O₂, MW 393.16): Methoxy is less electron-withdrawing than trifluoromethoxy, reducing acidity but improving aqueous solubility slightly .

- 2-(Trifluoromethyl)phenol (C₇H₅F₃O, MW 162.11): Lacks nitro and bromo groups, resulting in lower molecular weight and higher volatility (bp 147–148°C) .

Data Table: Comparative Analysis of Key Properties

Biological Activity

Phenol, 4-bromo-3-fluoro-6-nitro-2-(trifluoromethoxy)-, identified by the CAS number 1445995-81-2, is a halogenated phenolic compound that has garnered attention for its potential biological activities. This article explores its molecular characteristics, biological activities, and relevant research findings.

Molecular Characteristics

The compound's molecular formula is with a molar mass of approximately 303.99 g/mol. The presence of multiple halogen atoms (bromine and fluorine) and a nitro group contributes to its unique chemical properties and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C7H2BrF4NO3 |

| Molar Mass | 303.99 g/mol |

| CAS Number | 1445995-81-2 |

| Density | Not specified |

| Boiling Point | Not specified |

| Flash Point | Not specified |

Antimicrobial Activity

Research indicates that halogenated phenols often exhibit significant antimicrobial properties. Compounds similar to 4-bromo-3-fluoro-6-nitro-2-(trifluoromethoxy)- have shown efficacy against various bacterial strains due to their ability to disrupt microbial cell membranes and interfere with metabolic processes. For instance, studies on related compounds have demonstrated moderate to strong activity against Gram-positive and Gram-negative bacteria, suggesting a potential application in antimicrobial formulations .

Cytotoxicity

The cytotoxic effects of halogenated phenolic compounds are noteworthy. In vitro studies have reported that such compounds can induce apoptosis in cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism often involves the generation of reactive oxygen species (ROS) leading to oxidative stress and subsequent cell death .

Enzyme Inhibition

Phenolic compounds are known for their ability to inhibit various enzymes, including cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in inflammatory pathways. The presence of trifluoromethyl groups enhances binding affinity due to increased lipophilicity and the ability to form additional hydrogen bonds with enzyme active sites .

Inhibitory Potency Example:

- COX-2 Inhibition: Compounds structurally related to 4-bromo-3-fluoro-6-nitro-2-(trifluoromethoxy)- have shown IC50 values ranging from 10 μM to 20 μM against COX-2, indicating moderate inhibition potential .

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated several halogenated phenols for their antibacterial properties. The results showed that derivatives with trifluoromethyl groups exhibited enhanced activity against both Staphylococcus aureus and Escherichia coli compared to non-fluorinated analogs .

- Cytotoxicity Assessment : In a comparative study, various phenolic compounds were tested against the MCF-7 cell line. The presence of bromine and trifluoromethyl groups significantly increased cytotoxicity, with some derivatives achieving IC50 values below 15 μM .

- Enzyme Interaction Studies : Molecular docking studies have been conducted to explore the binding interactions of fluorinated phenols with COX enzymes. The results indicated that the trifluoromethyl group enhances binding through halogen bonding interactions, which could be leveraged for drug design .

Q & A

Q. What are the key challenges in synthesizing Phenol, 4-bromo-3-fluoro-6-nitro-2-(trifluoromethoxy)-, and what methodologies address them?

Synthesis involves sequential functionalization of a phenolic core. Key steps include:

- Electrophilic aromatic substitution for bromination and nitration, requiring careful control of reaction conditions (e.g., HNO₃/H₂SO₄ for nitration at the 6-position) to avoid over-nitration or decomposition .

- Fluorination via halogen exchange (e.g., Balz-Schiemann reaction) or direct electrophilic fluorination, with monitoring by ¹⁹F NMR to confirm regioselectivity .

- Trifluoromethoxy introduction using reagents like CF₃OAg or CF₃OTf under anhydrous conditions, followed by purification via column chromatography to isolate the product .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Chromatographic methods : HPLC or GC-MS for purity assessment, particularly critical due to nitro and trifluoromethoxy groups affecting polarity .

- Spectroscopic characterization :

- ¹H/¹³C/¹⁹F NMR to confirm substituent positions and rule out regioisomers (e.g., distinguishing 3-fluoro vs. 4-fluoro using coupling constants) .

- High-resolution mass spectrometry (HRMS) to verify molecular formula .

Q. What spectroscopic techniques are most effective for tracking reaction intermediates during synthesis?

- In-situ IR spectroscopy monitors nitro group formation (~1520 cm⁻¹ asymmetric stretching) and fluorination progress.

- Real-time ¹⁹F NMR is critical for detecting intermediates during trifluoromethoxy installation, as fluorine chemical shifts are highly sensitive to electronic environments .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular geometry?

- Single-crystal X-ray diffraction (SCXRD) using SHELXL (for refinement) and ORTEP-3 (for visualization) is essential. Challenges include:

- Managing strong electron-withdrawing groups (e.g., -NO₂, -CF₃O) that distort bond lengths and angles, requiring high-resolution data (≤ 0.8 Å) .

- Addressing disorder in the trifluoromethoxy group using restraints and constraints during refinement .

Q. What role do intermolecular interactions play in the compound’s solid-state behavior, and how are they analyzed?

- Hydrogen-bonding networks : Graph set analysis (e.g., Etter’s rules) identifies motifs like R₂²(8) rings formed via phenolic -OH⋯O-Nitro interactions .

- Halogen bonding : Bromine participates in Type-II interactions (C-Br⋯O-Nitro) with adjacent molecules, analyzed using Mercury software for contact distances (typically 3.3–3.5 Å) .

Q. How can researchers reconcile contradictory data between computational models and experimental results?

- DFT calculations (e.g., B3LYP/6-31G*) predict electronic effects (e.g., nitro group’s electron-withdrawing impact on aromatic ring charge distribution). Discrepancies arise when:

- Crystal packing forces (e.g., π-stacking) alter bond angles compared to gas-phase models. Validate using Hirshfeld surface analysis .

- Solvent effects in experimental NMR are not accounted for in simulations. Use COSMO-RS solvation models for better agreement .

Q. What strategies optimize reaction yields in multi-step syntheses involving competing substituents?

- Sequential protection/deprotection : Protect phenolic -OH with acetyl groups during nitration to prevent oxidation, then deprotect for subsequent bromination .

- Microwave-assisted synthesis reduces reaction times for nitration and fluorination, minimizing side-product formation (e.g., 15-minute vs. 2-hour conventional heating) .

Q. How does the trifluoromethoxy group influence the compound’s reactivity in cross-coupling reactions?

- The -OCF₃ group is electron-withdrawing, activating the aromatic ring toward nucleophilic substitution at the 4-bromo position.

- Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh₃)₄ and Cs₂CO₃, but competing dehalogenation can occur. Monitor via ¹H NMR for biphenyl byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.